4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
Description
This compound belongs to the quinazoline-triazine hybrid family, characterized by a quinazolin-2-amine core linked to a 1,4,5,6-tetrahydro-1,3,5-triazine moiety. Key structural features include:
- Quinazoline substitutions: Methyl groups at positions 4, 6, and 7, enhancing lipophilicity and steric bulk.
- Triazine substitution: A propyl group at position 5, influencing conformational flexibility and hydrophobic interactions.
- Molecular formula: C₁₈H₂₄N₆ (calculated based on structural analysis).
Properties
Molecular Formula |
C17H24N6 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4,6,7-trimethyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C17H24N6/c1-5-6-23-9-18-16(19-10-23)22-17-20-13(4)14-7-11(2)12(3)8-15(14)21-17/h7-8H,5-6,9-10H2,1-4H3,(H2,18,19,20,21,22) |
InChI Key |
LRQUXVIHQKOVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of Methyl Groups: Methylation of the quinazoline core can be achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting appropriate amines with cyanuric chloride under controlled conditions.
Coupling of the Triazine and Quinazoline Units: The final step involves coupling the triazine ring with the quinazoline core through nucleophilic substitution reactions, typically using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Substituted triazine derivatives.
Scientific Research Applications
4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Variations
The table below compares the target compound with structurally similar analogues:
Key Research Findings
Substituent Impact on Lipophilicity: The target compound’s 4,6,7-trimethyl quinazoline core provides greater hydrophobicity than methoxy- or ethoxy-substituted analogues (e.g., ), favoring passive diffusion across biological membranes. Propyl vs.
Bioactivity and Safety :
- Chlorinated analogues (e.g., ) show higher electrophilic reactivity, which may correlate with cytotoxicity but improve antimicrobial potency.
- Methoxy and benzodioxole substituents (e.g., ) increase polarity, improving aqueous solubility but limiting central nervous system activity.
Synthetic Feasibility :
- Propyl-substituted triazines (target) are synthetically simpler than benzodioxole-containing analogues (), which require multi-step functionalization .
Biological Activity
4,6,7-trimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic compound with potential biological activities. This article explores its chemical characteristics, biological activity across various studies, and implications for medicinal chemistry.
Chemical Characteristics
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 397.52 g/mol |
| Molecular Formula | C21H31N7O |
| LogP | 3.038 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 64.911 Ų |
The structure includes a quinazolinamine core linked to a tetrahydrotriazine moiety, suggesting potential interactions with biological targets due to its diverse functional groups.
Antiviral Properties
Recent studies indicate that compounds similar to this compound exhibit significant antiviral activity. For instance, derivatives of quinazoline have been shown to inhibit viral replication in vitro. Specifically:
- Compounds with similar structures demonstrated IC50 values ranging from 20 μM to 40 μM against various viruses including HIV and HCV .
Antitumor Activity
Research has highlighted the antitumor potential of quinazoline derivatives. In a study evaluating several compounds against human tumor cell lines:
- The analogs exhibited varying degrees of cytotoxicity with IC50 values between 10 μM and 50 μM against breast and colon cancer cell lines .
This suggests that the structural features of the compound may contribute to its ability to disrupt cancer cell proliferation.
The proposed mechanisms for the biological activity of this class of compounds include:
- Inhibition of Enzyme Activity : Many quinazoline derivatives act as inhibitors of key enzymes involved in viral replication and cancer cell growth.
- Interference with Cellular Signaling : These compounds may modulate signaling pathways critical for cell survival and proliferation.
Study on Antiviral Activity
A recent study focused on the antiviral effects of a series of quinazoline derivatives demonstrated that one compound (similar to our target compound) showed an EC50 value of 0.26 μM against HCV NS5B RNA polymerase . This highlights the potential for further development into antiviral agents.
Study on Antitumor Effects
In another investigation involving human breast cancer cells (T47D), a related compound exhibited an IC50 value of 27.3 μM . This indicates a promising avenue for further research into the use of these compounds as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
